3-Ethynyl-3-hydroxycyclobutanecarboxylic acid

Description

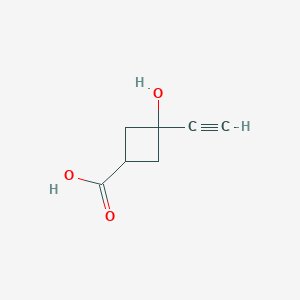

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-7(10)3-5(4-7)6(8)9/h1,5,10H,3-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDZXJAQPZWEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC(C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethynyl-substituted precursors with cyclobutanecarboxylic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethynyl group can produce alkenes or alkanes .

Scientific Research Applications

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl and hydroxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid (CAS 133261-33-3)

- Structural Differences : Replaces the ethynyl group with a trifluoromethyl (-CF₃) group.

- Impact on Properties :

- Applications : Used in fluorinated drug candidates for improved metabolic stability.

3-Methylenecyclobutanecarboxylic Acid Methyl Ester (CAS 15963-40-3)

- Structural Differences : Contains a methyl ester (-COOCH₃) and a methylene (=CH₂) group instead of hydroxyl and ethynyl groups.

- Impact on Properties: Esterification reduces acidity (non-ionizable at physiological pH) and enhances volatility (boiling point 56–59°C at 20 Torr) . Methylene group enables Diels-Alder reactions, unlike the ethynyl group’s propensity for cycloadditions .

- Applications : Intermediate in polymer synthesis.

1-(Trifluoromethyl)cyclobutanecarboxylic Acid (CAS 122665-97-8)

- Structural Differences : Lacks hydroxyl and ethynyl groups; trifluoromethyl is at the 1-position.

- Impact on Properties :

- Applications : Building block for agrochemicals.

trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 115619-30-2)

- Structural Differences : Cyclohexane ring instead of cyclobutane; trifluoromethyl at the 4-position.

- Impact on Properties :

Research Findings and Implications

- Reactivity : The ethynyl group in 3-ethynyl-3-hydroxycyclobutanecarboxylic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in trifluoromethyl or methylene analogs .

- Biological Activity : Hydroxyl-containing analogs exhibit higher solubility in aqueous buffers (e.g., PBS), critical for in vitro assays, compared to lipophilic derivatives like 1-(trifluoromethyl)cyclobutanecarboxylic acid .

- Thermal Stability : Cyclobutane derivatives generally decompose at lower temperatures (~150–200°C) than cyclohexane analogs (~250°C) due to ring strain .

Biological Activity

3-Ethynyl-3-hydroxycyclobutanecarboxylic acid (EHCBA) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

EHCBA is characterized by the presence of an ethynyl group and a hydroxy group attached to a cyclobutanecarboxylic acid moiety. The synthesis typically involves the cyclization of ethynyl-substituted precursors under controlled conditions. Common synthetic routes include:

- Cyclization of Ethynyl Precursors : Reacting ethynyl-substituted compounds with cyclobutanecarboxylic acid derivatives, often using catalysts.

- Oxidation and Reduction Reactions : The hydroxy group can be oxidized to yield ketones, while the ethynyl group can be reduced to form alkenes or alkanes.

The biological activity of EHCBA is attributed to its interaction with various molecular targets:

- Anticoagulant Activity : Research indicates that EHCBA may exhibit anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This mechanism is crucial for developing therapies for thrombotic diseases .

- Interaction with Biomolecules : The ethynyl and hydroxy groups enhance reactivity, allowing EHCBA to interact with proteins and enzymes, potentially modulating their activities.

Anticoagulant Properties

A study demonstrated that EHCBA significantly inhibits FXa activity, showcasing its potential as an oral anticoagulant. In vitro assays revealed a dose-dependent response, indicating that higher concentrations lead to greater inhibition of thrombus formation. This property suggests its applicability in treating conditions like myocardial infarction and deep venous thrombosis .

Cytotoxicity Against Cancer Cells

In another investigation, EHCBA was assessed for cytotoxic effects on various cancer cell lines. The compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, indicating a promising therapeutic index. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxycyclobutanecarboxylic acid | Lacks ethynyl group | Limited biological activity |

| 1-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid | Contains fluorophenyl group | Enhanced reactivity and potential therapeutic properties |

EHCBA's unique combination of functional groups allows for diverse chemical reactions and applications compared to similar compounds.

Applications in Medicinal Chemistry

EHCBA is being explored for its potential in drug development due to its biological activities. Its role as a building block in synthesizing more complex molecules positions it as a valuable compound in medicinal chemistry. Additionally, its properties as an anticoagulant make it a candidate for further pharmacological studies aimed at developing new therapies for thromboembolic disorders .

Q & A

Q. How can researchers optimize the synthesis of 3-Ethynyl-3-hydroxycyclobutanecarboxylic acid to improve yield and purity?

Methodology :

- Multi-step synthesis validation : Use three-component condensation reactions (e.g., isocyanide, aldehyde, and carboxylic acid derivatives) as a template . Monitor intermediates via HPLC or NMR at each step to identify side products.

- Solvent and catalyst screening : Test polar aprotic solvents (e.g., DMF, THF) with catalysts like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to optimize coupling efficiency .

- Yield optimization : Employ design-of-experiment (DoE) approaches to vary temperature, stoichiometry, and reaction time. For purity, use recrystallization with ethanol/water mixtures and validate via melting point analysis .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodology :

- Structural confirmation : Combine H/C NMR to resolve cyclobutane ring strain and ethynyl proton shifts. Use FT-IR to confirm hydroxyl (3200–3600 cm) and carboxylic acid (1700–1725 cm) functional groups .

- Purity assessment : Pair reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with mass spectrometry (ESI-MS) for molecular ion detection and impurity profiling .

Advanced Research Questions

Q. How do steric and electronic effects in the cyclobutane ring influence the reactivity of this compound in cross-coupling reactions?

Methodology :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and bond angles in the cyclobutane ring. Compare with experimental reactivity data (e.g., Sonogashira coupling yields) .

- Substituent variation : Synthesize analogs (e.g., methyl or nitro substituents) and compare reaction kinetics via UV-Vis monitoring. Correlate steric hindrance with reaction efficiency .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodology :

- Meta-analysis : Systematically review literature to identify variables (e.g., cell lines, assay conditions) causing discrepancies. Use tools like PRISMA guidelines for bias assessment .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) using validated antibodies (e.g., anti-IL-6 VHH for cytokine interaction studies) .

Q. How can researchers design experiments to probe the metabolic stability of 3-Ethynyl-3-hydroxycycloboxylic acid in vivo?

Methodology :

- Isotope labeling : Synthesize C-labeled analogs and track metabolic pathways via LC-MS/MS in rodent plasma/tissue homogenates.

- Enzyme inhibition studies : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and quantify metabolites using stable isotope internal standards .

Data Analysis and Interpretation

Q. How should researchers address spectral anomalies (e.g., unexpected NMR splitting) in structural studies?

Methodology :

- Dynamic effects analysis : Investigate ring puckering in the cyclobutane moiety using variable-temperature NMR. Compare with X-ray crystallography data to confirm conformational flexibility .

- Paramagnetic additives : Add shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals in crowded spectral regions .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.